molecular formula C11H22ClNO2 B14053019 2-Chloroethyl dibutylcarbamate

2-Chloroethyl dibutylcarbamate

Cat. No.: B14053019
M. Wt: 235.75 g/mol
InChI Key: JWAFUEZHZLGXRS-UHFFFAOYSA-N
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Description

2-Chloroethyl dibutylcarbamate is an organic compound with the molecular formula C11H22ClNO2. It is a carbamate ester derived from dibutylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl dibutylcarbamate can be synthesized through the reaction of dibutylcarbamic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl dibutylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloroethyl dibutylcarbamate involves the inhibition of cholinesterase enzymes. The compound forms a transient enzyme-inhibitor complex (Michaelis complex) with the enzyme, followed by carbamoylation of the enzyme. This process leads to the inhibition of the enzyme’s activity, which can affect neurotransmission and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl methylcarbamate
  • 2-Chloroethyl ethylcarbamate
  • 2-Chloroethyl phenylcarbamate

Uniqueness

2-Chloroethyl dibutylcarbamate is unique due to its specific structure, which includes two butyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds .

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

2-chloroethyl N,N-dibutylcarbamate

InChI

InChI=1S/C11H22ClNO2/c1-3-5-8-13(9-6-4-2)11(14)15-10-7-12/h3-10H2,1-2H3

InChI Key

JWAFUEZHZLGXRS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)OCCCl

Origin of Product

United States

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